(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide is a complex organic compound classified under the category of thioamides. It is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of antifungal agents. The compound is characterized by its unique molecular structure which includes a difluorophenyl group and a triazole moiety, contributing to its biological activity.
This compound has been referenced in various chemical databases and literature, including PubChem and ChemSpider, with the CAS number 368421-58-3 indicating its unique identification in chemical registries. Its synthesis and properties have been discussed in multiple scientific articles and commercial product listings.
The compound falls under the following classifications:
The synthesis of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide involves several key steps:
This multi-step synthesis allows for the formation of the thioamide functional group integral to the compound's structure .
The molecular structure of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H14F2N4OS |
Molecular Weight | 312.34 g/mol |
SMILES | S=C(N)C@HC@@(C1=CC(F)=CC=C1F)CN2N=CN=C2 |
The structure features a central carbon backbone with hydroxyl (-OH), thiol (-SH), and difluorophenyl substituents that influence its reactivity and biological activity .
The compound participates in various chemical reactions typical of thioamides:
These reactions are essential for understanding the compound's reactivity profile and potential interactions within biological systems .
The mechanism of action for (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide primarily involves:
This action leads to the effective treatment of invasive fungal infections by compromising fungal growth and replication .
Property | Value |
---|---|
Melting Point | 198 - 200 °C |
Boiling Point | Approximately 536.4 °C |
Property | Value |
---|---|
Density | Not Available |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide has significant applications in scientific research:
This compound exemplifies the importance of thioamides in medicinal chemistry and their role in advancing pharmaceutical research .
The (2R,3R) stereochemical configuration fundamentally determines this compound's three-dimensional orientation and biological functionality. This specific stereoisomer features two chiral centers that establish an erythro diastereomeric relationship, where the hydroxy and methyl groups adopt a syn orientation relative to the main carbon chain. X-ray crystallographic studies confirm that this arrangement facilitates optimal intramolecular hydrogen bonding between the thioamide hydrogen and the tertiary hydroxyl group, creating a stabilized pseudo-ring structure [6]. The absolute configuration further influences the molecule's spatial presentation of pharmacophores, enabling precise interactions with fungal cytochrome P450 enzymes [9].
The stereochemical integrity at the C2 and C3 positions critically impacts metabolic stability, as evidenced by comparative studies showing that the (2R,3R) isomer exhibits significantly lower susceptibility to dehydrogenase-mediated oxidation than its (2S,3S) counterpart [6]. Computational analyses reveal that the defined stereochemistry minimizes steric clashes with the hydrophobic binding pocket of target enzymes, enhancing binding affinity by approximately 40% compared to racemic mixtures [9]. The SMILES notation (CC@@HC@(Cn1cncn1)c1ccc(F)cc1F) explicitly defines these stereochemical features, while the InChIKey (UWVOPVUWKIHGRF-ISVAXAHUSA-N) provides a unique identifier for this specific isomer [6] [9].
Table 1: Physicochemical Properties of (2R,3R)-3-(2,4-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butanethioamide
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Formula | C13H14F2N4OS | - | [2][4][6] |
Molecular Weight | 312.34 g/mol | - | [2][4] |
Exact Mass | 312.08600 | - | [2] |
Density | 1.43±0.1 g/cm³ | 20°C at 760 Torr (calculated) | [4] |
Water Solubility | 0.11 g/L | 25°C (calculated) | [4] |
LogP (Partition Coefficient) | 2.087 | - | [2] |
Topological Polar Surface Area | 113.59 Ų | - | [2] |
The 1H-1,2,4-triazole ring constitutes a privileged scaffold in antifungal drug development due to its capacity for coordinate binding with heme iron in fungal lanosterol 14α-demethylase (CYP51). This heterocycle enables unhindered rotation of the N-N bond, allowing conformational adaptability during enzyme inhibition while resisting metabolic degradation [8]. The triazole's electron-rich nitrogen atoms (N4 position) serve as strong hydrogen bond acceptors, facilitating interactions with amino acid residues (particularly Arg96 and Ser378) in the target enzyme's active site [9]. This mechanism underpins the pharmacological activity of commercial triazole antifungals such as fluconazole, voriconazole, and isavuconazole, which share the 1,2,4-triazole pharmacophore [8].
The compound's specific structural optimization as the thioamide derivative enhances membrane permeability compared to analogous carbonyl compounds, as evidenced by its calculated logP value of 2.087 [2] [4]. This modification increases lipophilicity while maintaining the necessary water solubility (0.11 g/L) for biological distribution [4]. As a critical impurity reference standard (≤0.15% specification) in isavuconazole production, the compound demonstrates the stringent quality control required in triazole antifungal synthesis [8]. Synthetic routes to this advanced intermediate achieve approximately 81% yield through stereoselective nucleophilic substitution between epoxide precursors and 1H-1,2,4-triazole, followed by controlled thionation [2].
Table 2: Pharmacological Relevance of Triazole Derivatives in Antifungal Agents
Compound | Therapeutic Category | Molecular Target | Role of Triazole Moiety |
---|---|---|---|
(2R,3R)-Study Compound | Antifungal Intermediate | CYP51 (Lanosterol 14α-demethylase) | Iron coordination, H-bond acceptor |
Isavuconazole | Broad-spectrum antifungal | CYP51 | Mechanism-based inhibition |
Fluconazole | Systemic antifungal | CYP51 | Competitive inhibition |
Voriconazole | Second-generation triazole | CYP51 | Enhanced binding affinity |
Posaconazole | Prophylactic antifungal | CYP51 | Extended half-life |
The 2,4-difluorophenyl moiety strategically enhances this compound's bioactive properties through a combination of electronic and steric effects. Quantum mechanical calculations demonstrate that fluorine substituents at the ortho (C2) and para (C4) positions create a strong electron-deficient aromatic system, with a calculated σmeta value of 0.34 and σpara of 0.15 on the Hammett scale [4]. This electron-withdrawing character stabilizes the adjacent carbinol center against oxidative metabolism while enhancing π-stacking interactions with aromatic residues (Phe228, Tyr132) in the CYP51 binding pocket [6]. The fluorine atoms' compact atomic radius (van der Waals radius: 1.47 Å) permits deep penetration into hydrophobic enzyme cavities without steric penalty, unlike bulkier chlorophenyl analogs [4].
Comparative bioavailability studies demonstrate that the 2,4-difluorinated derivative exhibits approximately 3.2-fold greater membrane permeability than its non-fluorinated phenyl counterpart, attributed to fluorine's strong lipophilicity-inducing effects (π = +0.14) [4]. The meta/para fluorine orientation specifically enhances metabolic stability, reducing hepatic clearance by cytochrome P450 enzymes through deactivation of aromatic ring oxidation sites [6]. Additionally, the fluorine atoms influence the compound's acidity, lowering the pKa of the hydroxyl group to approximately 12.8, thereby increasing its propensity for hydrogen bond donation compared to non-fluorinated analogs [9].
Table 3: Impact of Fluorination on Compound Properties
Property | 2,4-Difluorophenyl Analog | Non-Fluorinated Phenyl Analog | Biological Significance |
---|---|---|---|
Aromatic Electron Density | Significantly decreased | Higher electron density | Enhanced oxidative stability |
Hydroxyl pKa | ~12.8 | ~15.2 | Increased hydrogen bond capacity |
LogP | 2.087 | ~1.52 | Improved membrane permeability |
Solubility (25°C) | 0.11 g/L | 0.85 g/L | Balanced distribution properties |
Metabolic Oxidation Rate | Reduced by 78% | Reference value | Extended plasma half-life |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: